Lurasidone Piperazine N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

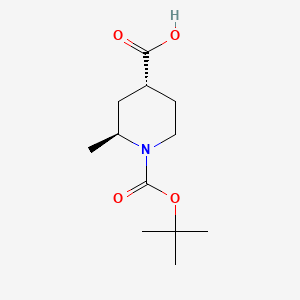

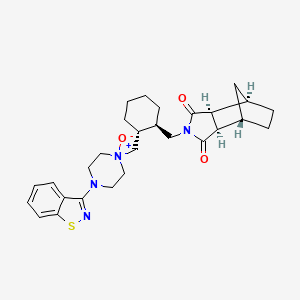

Lurasidone Piperazine N-Oxide is a derivative of Lurasidone, an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder . The compound is characterized by its molecular formula C28H36N4O3S and a molecular weight of 508.68 g/mol . It is known for its unique chemical structure, which includes a piperazine ring and an N-oxide functional group.

Mechanism of Action

Target of Action

Lurasidone Piperazine N-Oxide, also known as (1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione, primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior .

Mode of Action

Lurasidone acts as a potent antagonist at D2, 5-HT2A, and 5-HT7 receptors, and as a partial agonist at 5-HT1A receptors . By blocking D2 and 5-HT2A receptors, it can improve cognition and reduce negative symptoms of psychoses . The antagonism of serotonin receptors can also reduce the extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

Its antagonistic action on d2 and 5-ht2a receptors is thought to modulate the dopamine and serotonin neurotransmission pathways, which are implicated in conditions like schizophrenia and bipolar disorder .

Pharmacokinetics

Lurasidone is primarily metabolized by cytochrome P450 (CYP) 3A4 . It reaches peak plasma concentrations within 1–3 hours following administration, and its elimination half-life is between 18 to 40 hours . It is mostly eliminated in the feces (~80%) and urine (~9%) . The drug’s pharmacokinetics are approximately dose-proportional within the approved dosing range .

Biochemical Analysis

Biochemical Properties

Lurasidone Piperazine N-Oxide is a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, properties shared by most second-generation antipsychotics . It also has high affinity for serotonin 5-HT7 and is a partial agonist at 5-HT1A receptors .

Cellular Effects

The cellular effects of this compound are not fully understood. Given its pharmacological profile, it is likely to influence cell function through its interactions with various neurotransmitter receptors. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lurasidone Piperazine N-Oxide typically involves the oxidation of Lurasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Lurasidone Piperazine N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced back to Lurasidone under specific conditions.

Substitution: The piperazine ring allows for substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Higher oxidation state derivatives

Reduction: Lurasidone

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Lurasidone Piperazine N-Oxide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on various biological pathways.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Lurasidone: The parent compound, used for treating schizophrenia and bipolar disorder.

Aripiprazole: Another atypical antipsychotic with a different mechanism of action.

Quetiapine: Used for similar therapeutic purposes but with a distinct pharmacological profile.

Uniqueness

Lurasidone Piperazine N-Oxide is unique due to its N-oxide functional group, which imparts different chemical reactivity and potential biological activity compared to its parent compound, Lurasidone .

Properties

IUPAC Name |

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)31(27)16-20-5-1-2-6-21(20)17-32(35)13-11-30(12-14-32)26-22-7-3-4-8-23(22)36-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNFEWDWVQOXRX-CVTJIBDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2C(=O)C3C4CCC(C4)C3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2C(=O)[C@H]3[C@@H]4CC[C@@H](C4)[C@H]3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)